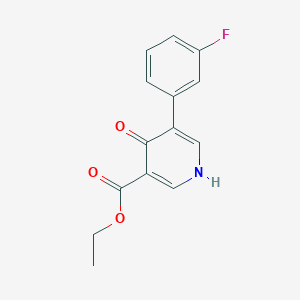
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H12FNO3 and its molecular weight is 261.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with 3-fluorobenzaldehyde in the presence of ammonium acetate. The reaction is generally conducted in ethanol under reflux conditions, leading to the formation of the desired compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives showing MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound also exhibited strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin.
Anticancer Properties
This compound has been investigated for its anticancer properties. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds derived from this class have demonstrated IC50 values against CDK2 and CDK9 that suggest a promising role in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cellular processes such as proliferation and apoptosis. For instance, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives of dihydropyridines, including this compound. Results showed significant inhibition against gram-positive and gram-negative bacteria, with notable synergy observed when combined with existing antibiotics .
- Anticancer Activity : Research involving human tumor cell lines demonstrated that this compound could effectively induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest that it may serve as a lead compound for developing novel anticancer agents .
Applications
The diverse biological activities of this compound position it as a valuable candidate in several fields:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a focus for drug development.
- Material Science : The compound's unique structure may be leveraged in creating new materials with specific electronic properties.
Eigenschaften
IUPAC Name |
ethyl 5-(3-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-4-3-5-10(15)6-9/h3-8H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBTUIVCKYNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















